Lipophilicity Enhancement vs. Non-Fluorinated Parent Pyridine-3-sulfinic Acid
The introduction of a fluorine atom at the 6-position of pyridine-3-sulfinic acid is predicted to increase logP by 0.3–0.5 units compared to the non-fluorinated parent (measured logP 1.53 [1]), based on the Hansch–Leo aromatic fluorine fragment constant (πF ≈ 0.14–0.20 for meta-substitution). This modest lipophilicity gain can improve membrane permeability in drug-like scaffolds while maintaining aqueous solubility suitable for aqueous-phase reactions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 1.8–2.0 (class-level estimate) |
| Comparator Or Baseline | Pyridine-3-sulfinic acid (CAS 101084-77-9): measured logP = 1.53, PSA = 69.4 Ų |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 |
| Conditions | Computed logP values; experimental validation pending |
Why This Matters
For medicinal chemistry programs, a controlled increase in logP can enhance passive permeability and target engagement without introducing a strong liability for solubility-limited absorption.
- [1] Molbase. Pyridine-3-sulfinic acid – logP and PSA data. https://qiye.molbase.cn/ (accessed 2026-04-27). View Source
